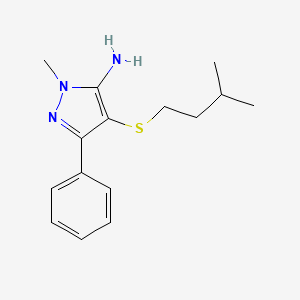
Aatp-IV
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole can be compared with other similar compounds such as:
1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole: This compound shares a similar structure but may have different substituents on the pyrazole ring, leading to variations in its chemical and biological properties.
3-Phenyl-4-(3’-methyl)butylthio-5-aminopyrazole: Lacks the methyl group at the 1-position, which can affect its reactivity and biological activity.
The uniqueness of 1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Propiedades
Número CAS |
32528-00-0 |
|---|---|
Fórmula molecular |
C15H21N3S |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2-methyl-4-(3-methylbutylsulfanyl)-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C15H21N3S/c1-11(2)9-10-19-14-13(17-18(3)15(14)16)12-7-5-4-6-8-12/h4-8,11H,9-10,16H2,1-3H3 |
Clave InChI |
XMVXQESQBHZDPK-UHFFFAOYSA-N |
SMILES |
CC(C)CCSC1=C(N(N=C1C2=CC=CC=C2)C)N |
SMILES canónico |
CC(C)CCSC1=C(N(N=C1C2=CC=CC=C2)C)N |
| 32528-00-0 | |
Sinónimos |
1-methyl-3-phenyl-4-(3'-methyl)butylthio-5-aminopyrazole AATP-IV |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


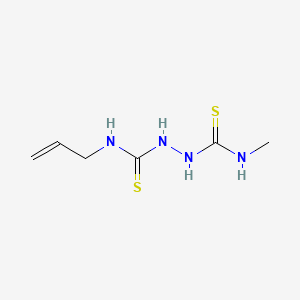

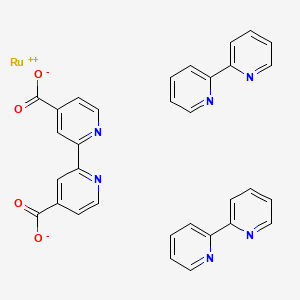
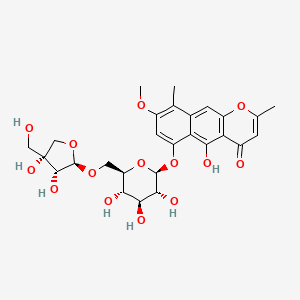
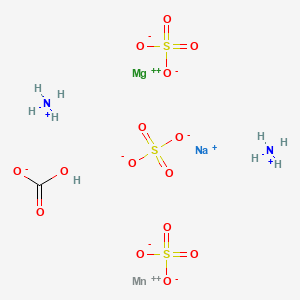
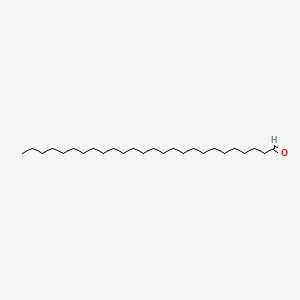
![(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-({[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}METHYL)OXAN-2-YL (4AS,6AS,6BR,9R,10S,12AR)-10-{[(2S,3R,4S,5S)-4,5-DIHYDROXY-3-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}OXAN-2-YL]OXY}-9-(HYDROXYMETHYL)-2,2,6A,6B,9,12A-HEXAMETHYL-1,3,4,5,6,7,8,8A,10,11,12,12B,13,14B-TETRADECAHYDROPICENE-4A-CARBOXYLATE](/img/structure/B1226864.png)
![2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile](/img/structure/B1226866.png)
![5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B1226867.png)
![4-[[2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1226868.png)
![({3-Oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B1226869.png)
![N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide](/img/structure/B1226873.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1226874.png)
![[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid](/img/structure/B1226875.png)
